molecular formula C20H18ClNO4S2 B2473604 Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946384-56-1

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2473604
CAS No.: 946384-56-1
M. Wt: 435.94
InChI Key: BVNQBNRALMVPQK-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based sulfonamide derivative. Its structure comprises a thiophene ring substituted with a methyl carboxylate group at position 2, a 4-methylphenyl group at position 4, and a sulfamoyl bridge linked to a 3-chloro-4-methylphenyl moiety at position 2.

Synthesis pathways for analogous compounds typically involve diazotization, sulfonation, and coupling reactions. For example, methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (a precursor) undergoes diazotization and sulfonation to introduce sulfamoyl groups, followed by substitution with amines or aryl groups .

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c1-12-4-7-14(8-5-12)16-11-27-18(20(23)26-3)19(16)28(24,25)22-15-9-6-13(2)17(21)10-15/h4-11,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNQBNRALMVPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis and Characterization

The compound can be synthesized through various chemical reactions, including the Vilsmeier-Haack reaction, which allows for the introduction of the thiophene moiety. Its structure is characterized by the presence of a sulfamoyl group and methyl esters, which are known to influence biological activity.

Biological Activities

Antimicrobial Activity
Thiophene derivatives, including this compound, have shown significant antimicrobial properties. A study evaluating various thiophene derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
Research has indicated that thiophene derivatives possess anticancer properties. For instance, compounds structurally similar to this compound have been tested against human prostate cancer cell lines (PC-3), showing promising cytotoxic effects. These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival .

Anti-inflammatory Effects
Thiophene derivatives are also recognized for their anti-inflammatory activities. In vitro studies have shown that certain thiophenes can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group may facilitate interactions with enzymes involved in inflammation or cancer progression.
  • Receptor Modulation : The compound could modulate receptor signaling pathways, impacting cellular responses related to growth and apoptosis.
  • Calcium Channel Blocking : Some studies suggest that thiophene derivatives can act as calcium channel blockers, contributing to their spasmolytic effects .

Case Studies

  • Antibacterial Activity Study : A recent evaluation of a series of thiophene derivatives demonstrated that those with similar structural features to this compound showed significant inhibition against E. coli and Bacillus subtilis. The results highlighted the importance of substituents in enhancing antibacterial efficacy .
  • Cytotoxicity Against Cancer Cell Lines : In a study assessing the anticancer potential of various thiophene derivatives, this compound was found to induce cell death in PC-3 prostate cancer cells at low micromolar concentrations .

Scientific Research Applications

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of investigation include:

1. Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, possess significant antimicrobial properties. Studies utilizing tube dilution methods have demonstrated effectiveness against various bacterial and fungal strains. The presence of electron-withdrawing groups enhances this activity, suggesting a structure-activity relationship (SAR) that favors such modifications.

2. Anticancer Properties
In vitro assays have evaluated the cytotoxic effects of this compound on human lung cancer cell lines (A-549). The sulforhodamine B (SRB) assay results indicate that the compound exhibits notable cytotoxicity, with its efficacy enhanced by substituents such as the sulfonamide group. This positions it as a potential candidate for further development in cancer therapeutics.

3. Antioxidant Activity
Thiophene derivatives have also been studied for their antioxidant properties. Compounds with specific functional groups demonstrate significant radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The antioxidant activity correlates positively with the presence of electron-donating groups in the structure.

Structure-Activity Relationship (SAR)

The biological activities associated with methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can be attributed to its structural features:

  • Electron-withdrawing groups: Enhance antimicrobial and anticancer activities.
  • Electron-donating groups: Increase antioxidant properties.

This relationship underscores the importance of molecular design in developing effective therapeutic agents.

Antimicrobial Evaluation

A study conducted on various synthesized thiophene compounds revealed their effectiveness against a range of microbial species. The evaluation utilized tube dilution methods, confirming significant activity against tested strains.

Cytotoxicity Assays

In cytotoxicity assays against A-549 cell lines, this compound exhibited cytotoxic effects comparable to standard chemotherapeutics like adriamycin, indicating its potential utility in cancer treatment.

Data Summary Table

Biological ActivityTest MethodResults
AntimicrobialTube dilution methodSignificant activity against tested strains
AnticancerSRB assayCytotoxic effects on A-549 cell line
AntioxidantDPPH scavenging assayHigh radical scavenging capacity

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Applications/Findings Reference
Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate - 3-chloro-4-methylphenyl sulfamoyl
- 4-methylphenyl
C₂₁H₁₉ClN₂O₄S₂ Listed in commercial tariffs; potential agrochemical or pharmaceutical applications
Methyl 3-[(4-morpholinyl)sulfamoyl]thiophene-2-carboxylate - Morpholinyl sulfamoyl C₁₁H₁₄N₂O₅S₂ Studied for crystallographic properties; used in small-molecule drug discovery
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate - 3,4-dimethoxyphenyl sulfamoyl
- Ethyl ester
C₂₂H₂₄N₂O₆S₂ Research compound; structural analog with enhanced lipophilicity
Thifensulfuron-methyl (Methyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate) - Triazinyl carbamoylsulfamoyl C₁₂H₁₃N₅O₆S₂ Commercial herbicide; inhibits acetolactate synthase in plants
Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate - 4-chlorophenyl sulfonyl
- Methylthio
C₁₄H₁₃ClN₂O₄S₃ Intermediate in synthesis of bioactive thiophenes; antimicrobial activity reported

Key Differences and Implications

Thifensulfuron-methyl’s triazinyl group confers herbicidal activity by targeting plant-specific enzymes, a feature absent in non-agrochemical analogs .

Sulfonamide vs. Sulfonyl Groups :

  • Sulfamoyl bridges (e.g., in the target compound) enable hydrogen bonding, whereas sulfonyl groups (e.g., in ) are less interactive but more stable under acidic conditions.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction conditions. Key steps include:

  • Temperature modulation : Maintaining 60–80°C during sulfonamide coupling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the sulfamoyl group .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures >95% purity . Yield optimization often hinges on stoichiometric ratios of intermediates, particularly the sulfamoyl chloride derivative .

Q. How can researchers validate the structural integrity of the synthesized compound?

Use a multi-technique approach:

  • NMR spectroscopy : Confirm substituent positions via 1H^1H and 13C^{13}C NMR (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfamoyl protons at δ 3.1–3.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+: ~448.9 m/z) .
  • Elemental analysis : Carbon and nitrogen percentages should align with theoretical values (e.g., C: 55.1%, N: 5.6%) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (10–20 mg/mL), and insoluble in water .
  • Stability : Degrades at >100°C; store at –20°C under inert gas (argon) to prevent sulfamoyl hydrolysis .

Advanced Questions

Q. How do structural modifications to the sulfonamide and phenyl groups affect biological activity?

Comparative studies with analogs reveal:

  • Chlorine vs. methyl substitution : The 3-chloro-4-methylphenyl group enhances target binding affinity (IC50_{50} ~0.8 μM) compared to dimethylphenyl analogs (IC50_{50} >5 μM) .
  • Thiophene ring modifications : Replacement with benzothiophene reduces solubility but improves metabolic stability . Systematic structure-activity relationship (SAR) studies using substituent libraries are recommended to map pharmacophores .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., kinase inhibition assays) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) .
  • Cellular context : Use isogenic cell lines to control for genetic background effects .
  • Orthogonal validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What computational methods predict biological targets and off-target interactions?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR2) .
  • QSAR modeling : Train models on datasets with thiophene derivatives to predict ADMET properties .
  • Network pharmacology : Map compound-target-disease networks using platforms like STITCH or SwissTargetPrediction .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight448.93 g/mol
LogP3.2 (predicted)
Hydrogen Bond Acceptors6

Q. Table 2. Structural Analogs and Activity Trends

Analog SubstituentIC50_{50} (μM)Key Finding
2-Bromo-4-methylphenyl1.2Improved selectivity for EGFR
4-Ethoxyphenyl3.5Reduced cytotoxicity
2,4-Dimethylphenyl>5Loss of activity
Data compiled from

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